molecular formula C12H11ClN2O2 B14037114 Ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate CAS No. 1884203-28-4

Ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate

Cat. No.: B14037114
CAS No.: 1884203-28-4
M. Wt: 250.68 g/mol
InChI Key: HURGRWMMHMFKAW-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate is a heterocyclic compound belonging to the naphthyridine family. This compound is characterized by its unique structure, which includes a naphthyridine ring system substituted with chlorine, methyl, and ethyl ester groups. It has garnered significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-chloro-6-methyl-2-nitropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and esterification steps .

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include substituted naphthyridine derivatives, which can exhibit varied biological activities and chemical properties .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The exact mechanism of action of ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially inhibiting key enzymes or receptors involved in disease processes. Further research is needed to elucidate the precise molecular mechanisms and pathways involved .

Comparison with Similar Compounds

  • Ethyl 4-chloro-1,7-naphthyridine-2-carboxylate
  • Ethyl 4-chloro-7-methyl-1,8-naphthyridine-3-carboxylate

Comparison: Ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. Compared to similar compounds, it may exhibit distinct pharmacological properties and synthetic utility .

Properties

CAS No.

1884203-28-4

Molecular Formula

C12H11ClN2O2

Molecular Weight

250.68 g/mol

IUPAC Name

ethyl 4-chloro-6-methyl-1,7-naphthyridine-2-carboxylate

InChI

InChI=1S/C12H11ClN2O2/c1-3-17-12(16)10-5-9(13)8-4-7(2)14-6-11(8)15-10/h4-6H,3H2,1-2H3

InChI Key

HURGRWMMHMFKAW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=C(C=C(N=C2)C)C(=C1)Cl

Origin of Product

United States

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